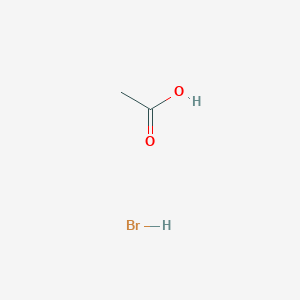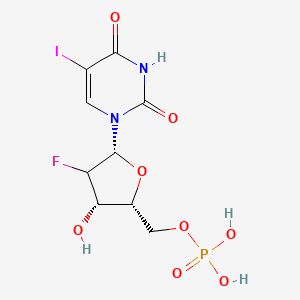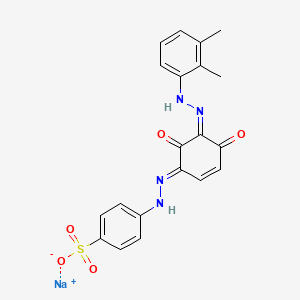![molecular formula C₆H₈O₂ B1146788 Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel- CAS No. 109789-21-1](/img/structure/B1146788.png)
Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 3a,6a-dihydro-furo[2,3-b]furan derivatives has been approached through different methodologies, highlighting the versatility and complexity of these compounds. Yin et al. (2012) developed a facile and atom-economic method starting from furylcarbionls, involving a domino Claisen rearrangement/dearomatizing electrocyclic ring-closure/aromatizing electrocyclic ring-opening sequence (Yin et al., 2012). Similarly, Shu et al. (2013) proposed a highly efficient synthesis via a novel bicyclization, which is catalyst-free and time-saving, directly constructing 3a,6a-dihydro-furo[2,3-b]furan derivatives from methyl ketones (Shu et al., 2013).
Molecular Structure Analysis
The molecular structure of "Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel-" is characterized by its furofuran backbone, which is a significant structural feature contributing to its chemical behavior and properties. The synthesis of related structures, such as hexahydrofuro[2,3-b]furan-3-ol, involves highly stereoselective methods, indicating the complexity and specificity of these molecules' molecular architecture (Ghosh et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of furo[2,3-b]furan derivatives is influenced by their unique structure. The presence of the furan ring, combined with additional cyclic structures, provides a rich chemistry, including various ring-opening and ring-closure reactions, as well as possibilities for functionalization and derivatization. Montaña et al. (2016) presented a new methodology to synthesize tetrahydrofuro[3,2-b]furan-2(3H)-one, highlighting the regio- and stereoselective nature of these reactions and their relevance in synthesizing biologically active compounds (Montaña et al., 2016).
Physical Properties Analysis
The physical properties of furo[2,3-b]furan derivatives, such as solubility, melting point, and stability, are crucial for their handling and application in various domains. These properties are inherently related to the compound's molecular structure and the electronic distribution within the molecule.
Chemical Properties Analysis
Chemically, furo[2,3-b]furan derivatives exhibit a range of reactivities due to the furan ring's electron-rich nature. This aspect allows for numerous chemical transformations, including electrophilic substitutions and nucleophilic additions. The synthesis routes and methodologies developed for these compounds, as discussed by Yin et al. (2012) and Shu et al. (2013), showcase the chemical versatility and potential for further functionalization of these compounds (Yin et al., 2012); (Shu et al., 2013).
Scientific Research Applications
Toxicological Studies and Mechanisms of Action
Furo[2,3-b]furan derivatives have been extensively studied for their toxicological effects and mechanisms of action, particularly concerning hepatotoxicity. The metabolic activation of furan moiety, as seen in compounds like Diosbulbin B (a furanoid), has been linked to liver injury in humans and experimental animals. It has been shown that replacing the furan with a tetrahydrofuran group by chemical hydrogenation eliminates liver injury, highlighting the essential role of the furan moiety in inducing hepatotoxicities (Li et al., 2016).
Furan, a well-known hepatocarcinogen, has been studied for its cancer mode of action (MOA), which is believed to be related to chronic cytotoxicity followed by sustained regenerative proliferation. Toxicogenomic analysis has provided insights into the molecular basis of this MOA, highlighting pathways responsible for cytotoxicity and proliferation, suggesting that chronic inflammation and NFR2 activity may play critical roles in transitioning from adaptive outcomes to adverse cancer outcomes (Jackson et al., 2014).
Protective Effects Against Furan-Induced Toxicity
Studies have also explored the protective effects of compounds like Salidroside and Spirulina platensis against furan-induced liver inflammation and reproductive toxicity. Salidroside has shown potential in suppressing hepatic CYP2E1 activity and alleviating oxidative stress and endoplasmic reticulum stress induced by furan, suggesting its potential mechanism in alleviating liver inflammation (Yuan et al., 2021). Similarly, Spirulina platensis has demonstrated significant protective effects against furan's reprotoxic impacts, suggesting its potential as a therapeutic agent against such toxicities (Abd El-Hakim et al., 2018).
Epigenetic and Molecular Mechanisms
The epigenetic effects of furan exposure have been investigated, revealing sustained changes in histone lysine acetylation that may be related to furan-induced adverse effects, including liver tumorigenicity. These epigenetic alterations suggest a mechanism by which furan exposure leads to the disruption of cell homeostasis and contributes to carcinogenesis (de Conti et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(3aR,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-3-7-6-5(1)2-4-8-6/h1,3,5-6H,2,4H2/t5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHXIHVWEGRVLQ-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H]2[C@H]1C=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[2,3-b]furan, 2,3,3a,6a-tetrahydro-, (3aR,6aS)-rel- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




